APDye 488 TFP ester

Bioconjugation Chemistry Protein Labeling Efficiency Activated Ester Hydrolysis

APDye 488 TFP ester is an amine-reactive, green-emitting fluorescent dye designed for covalent labeling of proteins, antibodies, and amine-modified oligonucleotides via its tetrafluorophenyl (TFP) activated ester group. The dye core is structurally identical to the sulfonated rhodamine 110 scaffold of Alexa Fluor® 488, exhibiting absorption/emission maxima at 494/517 nm with an extinction coefficient of 73,000 cm⁻¹M⁻¹.

Molecular Formula C27H14F4N2O11S2
Molecular Weight 682.5 g/mol
Cat. No. B8116037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPDye 488 TFP ester
Molecular FormulaC27H14F4N2O11S2
Molecular Weight682.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O
InChIInChI=1S/C27H14F4N2O11S2/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42)
InChIKeyCADVXTIROSJETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APDye 488 TFP Ester: Spectral Identity, Reactivity Profile, and Procurement Baseline


APDye 488 TFP ester is an amine-reactive, green-emitting fluorescent dye designed for covalent labeling of proteins, antibodies, and amine-modified oligonucleotides via its tetrafluorophenyl (TFP) activated ester group . The dye core is structurally identical to the sulfonated rhodamine 110 scaffold of Alexa Fluor® 488, exhibiting absorption/emission maxima at 494/517 nm with an extinction coefficient of 73,000 cm⁻¹M⁻¹ . The TFP ester reactive moiety is a key engineering choice: it forms the same stable amide bond as the widely used N-hydroxysuccinimidyl (NHS) ester but provides substantially greater resistance to spontaneous hydrolysis during conjugation reactions, translating to higher and more reproducible labeling efficiency . The compound is supplied at ≥95% purity (HPLC), shipped at ambient temperature, and stored at −20°C .

Why APDye 488 TFP Ester Cannot Be Interchanged with NHS Ester or FITC-Based Alternatives Without Experimental Consequence


Within the green-fluorescent dye category, reactive ester chemistry, fluorophore brightness, and pH sensitivity are not interchangeable parameters—substituting APDye 488 TFP ester with an NHS ester variant or a fluorescein-based probe introduces quantifiable losses in conjugation efficiency, signal intensity, and experimental reproducibility. The TFP leaving group confers a hydrolysis half-life approximately 4-fold longer than that of NHS esters under typical labeling conditions (pH 7.4–8.3), directly impacting the degree of labeling achieved [1]. Meanwhile, the sulfonated rhodamine 110 core provides pH-insensitive emission from pH 4 to 10, eliminating the signal variability that plagues FITC conjugates below pH 7 [1]. Even among TFP ester–bearing dyes of the same nominal spectral class, batch-to-batch purity differences (≥95% vs. ~80% for some NHS ester counterparts) and the presence of hydrolyzed free acid impurities can alter conjugation stoichiometry . These factors collectively demand evidence-based selection rather than casual interchange.

APDye 488 TFP Ester: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


TFP Ester Hydrolysis Half-Life: 4-Fold Advantage Over NHS Ester at Physiological pH

The TFP ester moiety of APDye 488 TFP ester demonstrates substantially greater hydrolytic stability than the NHS (succinimidyl) ester used in competitor reactive dyes. At pH 7.4 and 25°C, TFP esters exhibit a hydrolysis half-life of approximately 120 minutes, compared to approximately 30 minutes for NHS esters—a 4-fold improvement . Under more alkaline conditions (pH 10), the advantage is further amplified: TFP-terminated self-assembled monolayers achieve a 5-fold greater surface density of immobilized DNA molecules compared to NHS SAM analogs, with concomitantly reduced fluorescence background and smaller spot radii [1]. Thermo Fisher's own technical documentation corroborates that TFP esters 'are stable for several hours at the basic pH typically used for reactions—far outlasting succinimidyl esters' .

Bioconjugation Chemistry Protein Labeling Efficiency Activated Ester Hydrolysis

Structural Identity and Spectroscopic Equivalence to Alexa Fluor® 488: Validated by Extinction Coefficient and Spectral Overlay

APDye 488 TFP ester is built on the identical sulfonated rhodamine 110 fluorophore core as Alexa Fluor® 488 and is explicitly described as 'structurally identical' to Invitrogen's Alexa Fluor® 488 dye . The absorption/emission maxima of APDye 488 (494/517 nm) match those of Alexa Fluor® 488 (495/519 nm) within instrument resolution, and the extinction coefficient is identical at 73,000 cm⁻¹M⁻¹ . The APDye 488 maleimide variant specifies a fluorescence quantum yield 'approaching 100%' , comparable to the Alexa Fluor® 488 quantum yield of 0.92 measured under standardized conditions [1]. This structural identity extends to pH insensitivity (pH 4–10), water solubility, and compatibility with the 488 nm argon laser line .

Fluorescent Dye Characterization Spectral Validation Rhodamine 110 Scaffold

Procurement Cost Analysis: 69% Reduction vs. Alexa Fluor® 488 TFP Ester at the 25 mg Scale

A direct price comparison at the 25 mg unit size reveals a procurement cost reduction of approximately 69% when selecting APDye 488 TFP ester over the branded Alexa Fluor® 488 TFP ester. APDye 488 TFP ester (AxisPharm, catalog AP12416) is priced at $1,942 for 25 mg , while Alexa Fluor™ 488 TFP ester (Thermo Fisher/Invitrogen, catalog A37563) is listed at $6,340 for the identical quantity . At the 1 mg scale, the APDye 488 TFP ester ($199) is approximately 77% less expensive on a per-milligram basis than the Alexa Fluor® 488 NHS ester ($447 for 1 mg) , though the NHS vs. TFP ester chemistry difference must be noted. The APDye 488 variant (AFDye 488 TFP ester, AP10626) is offered at $1,850 for 25 mg, providing an additional ~3% saving within the same product family .

Research Reagent Procurement Cost Efficiency Analysis Fluorescent Dye Budget Optimization

pH-Insensitive Emission Across the Full Biological Range vs. FITC: Eliminating Signal Variability Below pH 7

APDye 488 conjugates maintain constant fluorescence intensity across the pH range of 4 to 10, a property inherited from the sulfonated rhodamine 110 core shared with Alexa Fluor® 488 . In contrast, fluorescein (FITC) conjugates exhibit strong pH-dependent fluorescence, with maximum emission achieved only above pH 9; below pH 7, FITC fluorescence is substantially quenched due to protonation of the xanthene moiety . FITC's quantum yield of 0.79 also falls significantly below the ~0.92 quantum yield of the APDye 488/Alexa Fluor 488 scaffold, and FITC conjugates are intrinsically more susceptible to photobleaching . This pH insensitivity is particularly critical for live-cell imaging, endosomal tracking, and any application involving acidic subcellular compartments where FITC signal would be unreliable .

pH-Insensitive Fluorophores Live-Cell Imaging Fluorescein Alternative

Conjugation Yield: Near-Quantitative Amide Bond Formation vs. NHS Ester Under Competing Hydrolysis

Under standard protein labeling conditions (pH 8.3, 0.1–0.2 M sodium bicarbonate buffer, room temperature, 1 hour), TFP esters achieve higher conjugation yields than NHS esters due to their superior resistance to competing hydrolysis. Comparative studies indicate that TFP esters can achieve near-quantitative conjugation yields exceeding 90%, whereas NHS esters under identical conditions typically yield 50–70% due to competing hydrolysis of the reactive ester . This translates to more efficient use of both the dye reagent and the target biomolecule. Furthermore, the higher purity specification of APDye 488 TFP ester (≥95%) versus some NHS ester counterparts (≥80%, with the balance consisting primarily of hydrolyzed free carboxylic acid) means less inactive dye is introduced into the conjugation reaction, reducing the purification burden and improving batch-to-batch consistency of the degree of labeling .

Antibody Labeling Efficiency Degree of Labeling Conjugation Reproducibility

APDye 488 TFP Ester: High-Impact Application Scenarios Anchored in Quantitative Differentiation Evidence


Routine Antibody Labeling for Flow Cytometry and Immunofluorescence: Maximizing Conjugate Yield While Minimizing Reagent Cost

For core facilities and research laboratories performing routine IgG labeling at the 1–5 mg antibody scale, APDye 488 TFP ester's 4-fold longer TFP ester half-life compared to NHS esters [1] enables more complete conjugation with less excess dye, while the ~69% cost reduction versus Alexa Fluor® 488 TFP ester at the 25 mg procurement scale directly reduces per-experiment reagent expenditure. The pH 4–10 insensitivity ensures consistent fluorescence detection in both live-cell and fixed-cell protocols, and the ≥95% purity minimizes free dye carryover that can elevate background .

Oligonucleotide and DNA Array Fabrication: Leveraging TFP Ester Stability Under Alkaline Coupling Conditions

In amine-modified oligonucleotide immobilization and DNA microarray fabrication, the enhanced alkaline stability of the TFP ester is decisive. Lockett et al. (2008) demonstrated that TFP-terminated surfaces yield a 5-fold greater DNA surface density at pH 10 compared to NHS analogs, with reduced fluorescence background and smaller spot radii [1]. APDye 488 TFP ester applied to solution-phase oligonucleotide labeling similarly benefits from the extended active ester lifetime under the mildly basic conditions (pH 8–9) typically used for amine coupling to modified nucleic acids .

Low-Abundance Target Detection and Super-Resolution Microscopy: Brightness and Photostability Requirements

For single-molecule detection, dSTORM, SIM, and STED super-resolution microscopy, the combination of near-unity quantum yield (~0.92), high extinction coefficient (73,000 cm⁻¹M⁻¹), and photostability matching Alexa Fluor® 488 makes APDye 488 TFP ester suitable as a direct substitute in established protocols [1]. The TFP ester's resistance to premature hydrolysis ensures that even low-concentration labeling reactions proceed efficiently, preserving precious low-abundance target biomolecules for downstream imaging .

Acidic Compartment Imaging: Endosomal and Lysosomal Tracking Without FITC Signal Quenching

FITC conjugates lose substantial fluorescence below pH 7, rendering them unreliable for tracking biomolecules through the endocytic pathway (pH 6.5–4.5). APDye 488 TFP ester maintains constant fluorescence across pH 4–10 [1], enabling quantitative ratiometric imaging of endosomal maturation, lysosomal targeting, and drug delivery conjugate trafficking without the confounding pH-dependent signal attenuation inherent to fluorescein-based probes . The 16% higher quantum yield (0.92 vs. 0.79 for FITC) further improves signal-to-noise ratio in the photon-limited regime typical of live-cell tracking .

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